1-(2-Bromophenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Bromophenyl)ethanol can be achieved through several methods. Notably, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol via lipase-catalyzed reactions demonstrates the versatility in obtaining enantiomerically pure forms of bromophenyl ethanols, which are valuable intermediates in the synthesis of adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998). Another approach involves an improved synthesis technique for 2-(4-propylphenyl)ethanol, showcasing a method that minimizes side-products including 1-(4-propylphenyl)ethanol and 2-bromoethanol, which underscores the specificity required for efficient synthesis (Hashmi, Burkert, Bats, & Martyniak, 2006).
Molecular Structure Analysis
The molecular structure of 1-(2-Bromophenyl)ethanol has been elucidated using crystallography. Studies involving enantioseparation by crystallization with permethylated β-cyclodextrin reveal detailed insights into the chiral recognition mechanisms and structural features enabling the enantioseparation of this compound (Grandeury, Petit, Gouhier, Agasse, & Coquerel, 2003). Such structural analyses are crucial for understanding the physical and chemical properties that govern the compound's behavior in various reactions.
Chemical Reactions and Properties
1-(2-Bromophenyl)ethanol participates in a variety of chemical reactions, serving as a versatile intermediate. For instance, its utility in the synthesis of multisubstituted triphenylenes and phenanthrenes via cascade reactions demonstrates its reactivity and the potential for creating complex polycyclic aromatic hydrocarbons (Iwasaki, Araki, Iino, & Nishihara, 2015). These reactions highlight the compound's chemical properties, including its ability to undergo nucleophilic and electrophilic substitutions, which are fundamental in organic synthesis.
Physical Properties Analysis
The physical properties of 1-(2-Bromophenyl)ethanol, such as melting point, boiling point, and solubility, are crucial for its application in synthesis and material science. While specific studies on these properties were not directly found in the reviewed literature, general principles of organic chemistry imply that its bromophenyl group significantly influences its physical characteristics, affecting its solubility in organic solvents and its phase behavior.
Chemical Properties Analysis
The chemical properties of 1-(2-Bromophenyl)ethanol are characterized by its reactivity towards various chemical agents. Its bromine atom makes it a suitable candidate for nucleophilic substitution reactions, which are extensively utilized in organic synthesis to introduce new functional groups or to modify the molecular framework for the development of pharmaceuticals and agrochemicals. The synthesis and reactions with hydrazidoyl halides, for example, provide insights into its capacity to form complex heterocycles, demonstrating its versatility as a synthetic building block (Abdelhamid & Shiaty, 1988).
Scientific Research Applications
Safety And Hazards
1-(2-Bromophenyl)ethanol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Protective measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Future Directions
properties
IUPAC Name |
1-(2-bromophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLZSFZSPIUINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313058 | |
Record name | 1-(2-Bromophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)ethanol | |
CAS RN |
5411-56-3 | |
Record name | 1-(2-Bromophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5411-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-alpha-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5411-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Bromophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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